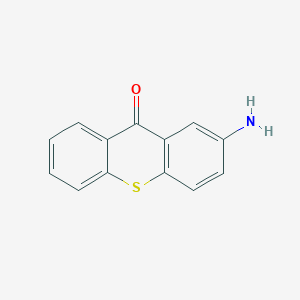

2-amino-9H-thioxanthen-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminothioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHDJCDUTWHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within the Broader Field of Thioxanthenone Derivative Chemistry

Thioxanthenones are a class of sulfur-containing heterocyclic compounds characterized by a dibenzo-γ-thiopyrone structure. researchgate.netnih.govresearchgate.net They are considered isosteres of xanthones, where a sulfur atom replaces the oxygen in the heterocyclic ring, a substitution that can significantly alter the molecule's physicochemical properties and biological activities. nih.govresearchgate.net The thioxanthone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse applications. researchgate.net

2-amino-9H-thioxanthen-9-one is one such derivative, distinguished by the presence of an amino group at the C2 position of the thioxanthen-9-one (B50317) core. This structural feature is significant as the introduction of an amino group can modulate the electronic properties and reactivity of the thioxanthone system. acs.org The synthesis of this compound can be achieved from 2-nitrothioxanthen-9-one. chemicalbook.com

Historical Development and Significance of the Thioxanthone Scaffold in Research

The scientific interest in thioxanthones dates back to the early 20th century. researchgate.neteurekaselect.com Traditionally, their synthesis involved methods such as reactions using benzophenone (B1666685) or diarylthioether intermediates. researchgate.neteurekaselect.com A significant milestone in the history of thioxanthones was the introduction of Miracil D (lucanthone) in 1945 as an antischistosomal agent, marking the first therapeutic application of a thioxanthone derivative. researchgate.neteurekaselect.com

Over the decades, research has expanded to explore a wide range of biological and pharmacological activities of thioxanthone derivatives. researchgate.net They have been investigated for their potential as antitumor agents, with studies focusing on their ability to sensitize cancer cells. researchgate.neteurekaselect.com The thioxanthone scaffold has also been a subject of interest in photochemistry, particularly for its use as a photosensitizer in processes like photopolymerization. The development of more efficient and cleaner synthetic methodologies has further propelled research in this area. researchgate.neteurekaselect.com

Contemporary Research Landscape and Potential Avenues for 2 Amino 9h Thioxanthen 9 One

Strategic Approaches to the Thioxanthone Core Derivatization

The creation of thioxanthone derivatives begins with the synthesis of the core structure, which can be achieved through various strategic cyclization and condensation reactions. These methods often allow for the incorporation of different functional groups, setting the stage for further modifications.

The thioxanthone skeleton is traditionally synthesized through methods that involve the formation of the central sulfur-containing ring. A common approach involves the reaction of o-mercaptobenzoic acid with arenes, followed by cyclization in concentrated sulfuric acid. thieme-connect.com Another established route proceeds through the intermediacy of a benzophenone (B1666685) or a diaryl thioether, though these multi-step procedures often require harsh reaction conditions. ugr.es

More recent and efficient methods have been developed to overcome the challenges of traditional synthesis. One such innovative strategy is the double aryne insertion into the carbon-sulfur double bond of thioureas. researchgate.net This method allows for the facile preparation of a wide range of highly functionalized thioxanthones from simple and accessible precursors like o-silylaryl triflates and thioureas. thieme-connect.comresearchgate.net The reaction proceeds through a domino pathway involving two C-S and two C-C bond formations, followed by hydrolysis to yield the thioxanthone core. thieme-connect.com This approach has proven versatile, enabling the synthesis of tetrasubstituted, asymmetric, and even π-extended thioxanthones with good tolerance for various functional groups. thieme-connect.comresearchgate.net

Another one-pot method involves the reaction of thiosalicylic acid with benzocrown ethers in concentrated sulfuric acid at room temperature. ugr.es This process is believed to occur via an intermolecular sulfur electrophilic reaction followed by an intramolecular electrophilic cyclization, demonstrating high regioselectivity and good yields without the need for solvents or complex purification. ugr.es Intramolecular Friedel-Crafts reactions have also been employed, using starting alcohol compounds that are cyclized to form the thioxanthene (B1196266) structure. rsc.org

Table 1: Comparison of Selected Thioxanthone Core Synthesis Methods This table summarizes key aspects of different synthetic strategies for the thioxanthone core.

| Synthetic Method | Key Precursors | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Method | o-Mercaptobenzoic acid, Arenes | Oxidative S-arylation, Cyclization | Established, well-understood | thieme-connect.com |

| Double Aryne Insertion | o-Silylaryl triflates, Thioureas | Domino reaction, Cyclization | High functional group tolerance, access to complex structures | thieme-connect.comresearchgate.net |

| Crown Ether Condensation | Thiosalicylic acid, Benzocrown ethers | Electrophilic reaction, Cyclization | One-pot, high regioselectivity, solvent-free | ugr.es |

| Intramolecular Friedel-Crafts | Functionalized secondary alcohols | Alkylation, Cyclization | Access to specific halogen-substituted derivatives | rsc.org |

Advanced Synthetic Pathways for Amino-Functionalized Thioxanthones

Once the thioxanthone core is established, various chemical transformations can be employed to introduce amino groups, leading to compounds like this compound and its analogs. These advanced pathways are crucial for tuning the molecule's properties for specific applications.

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for forming C-N bonds. pressbooks.pubresearchgate.net This reaction is fundamental in organic synthesis for creating β-amino carbonyl compounds. uni-muenster.de While broadly applied, specific examples demonstrate its utility in modifying thioxanthone derivatives.

A key application involves the synthesis of polymeric photoinitiators where a thioxanthone moiety is attached to a polymer backbone. princeton.edu For instance, a polymeric initiator was synthesized through the aza-Michael addition reaction of a poly(amido amine) with 9-oxo-9H-thioxanthen-2-yl acrylate. princeton.edu Similarly, thioxanthone-functionalized photoinitiators have been prepared via the aza-Michael addition between branched poly(ethylene imine) and 2-acryloyloxy thioxanthone. princeton.edu These examples highlight a strategy where a thioxanthone derivative bearing a Michael acceptor group (an acrylate) is functionalized by a polymeric amine (the Michael donor), effectively grafting the thioxanthone onto the polymer. This sequential process involves an initial stoichiometric aza-Michael addition followed by a photo-initiated polymerization. princeton.edu

Aromatic nucleophilic substitution (SNAr) is a primary method for introducing amino groups onto the thioxanthone ring system, especially when the ring is activated by electron-withdrawing groups or contains a suitable leaving group like a halogen.

Derivatives of aminothioxanthone have been synthesized through SNAr reactions using a chlorinated thioxanthone and a primary amine as the building blocks. nih.gov This approach is also used to create fluorinated thioxanthones. An iterative SNAr method starts with a highly fluorinated benzophenone precursor. pressbooks.pubrsc.orgnih.gov Sequential substitutions, first at more reactive positions and then through cyclization, allow for the introduction of nitrogen nucleophiles (amines) to form fluorinated acridones and thioxanthones. pressbooks.pubrsc.orgnih.gov

The substitution of nitro groups is another viable pathway. For example, 3-nitro-9-oxo-9H-thioxanthene-l-carboxylic acids can be readily substituted by various nucleophiles, including amines, to generate a range of 3-substituted thioxanthone derivatives. princeton.edu

The reaction of the carbonyl group at the 9-position of the thioxanthone core, or the reaction of a primary amino group on the ring, can be used to form Schiff bases (imines). This methodology extends the functionalization possibilities of aminothioxanthones.

A series of novel thioxanthone derivatives have been prepared via the Schiff base reaction between 2-bromo-9H-thioxanthen-9-one and various amine compounds. frontiersin.orgbeilstein-journals.org The reaction typically involves refluxing the thioxanthone and the amine in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. frontiersin.org This method has been used to synthesize a variety of imine-linked thioxanthones.

Table 2: Synthesis of 2-Bromo-9H-thioxanthen-9-ylidene Derivatives via Schiff Base Reaction This table presents examples of Schiff base derivatives synthesized from 2-bromo-9H-thioxanthen-9-one and various primary amines.

| Amine Reactant | Resulting Schiff Base Product Name | Yield (%) | Reference |

|---|---|---|---|

| Benzene-1,2-diamine | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | 30 | frontiersin.org |

| 2-Aminobenzothiazole | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine | 73 | frontiersin.org |

| Tryptophan | 2-{[(9E)-2-bromo-9H-thioxanthen-9-ylidene]amino}-3-(1H-indol-3-yl) propanal | 19 | frontiersin.org |

| Glycine | [(2-Bromo-9H-thioxanthen-9-ylidene)amino]acetic acid | 27 | frontiersin.org |

The Ullmann condensation, a copper-promoted cross-coupling reaction, is a classic and effective method for forming C-N bonds between an aryl halide and an amine. This reaction has been successfully applied to the synthesis of aminated thioxanthones, often with modern improvements such as microwave assistance.

Researchers have synthesized a series of 1-aminated thioxanthone derivatives using a conventional or microwave-assisted Ullmann C-N cross-coupling reaction. This approach involves the molecular hybridization of a thioxanthone scaffold with an amine, which is a key feature for certain biological activities. For example, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one was synthesized via this method.

Similarly, the synthesis of 2-(Didodecylamino)-9H-thioxanthen-9-one was achieved by reacting 2-bromo-9H-thioxanthen-9-one with didodecylamine. This palladium-catalyzed C-N coupling reaction, a modern variation of the Ullmann-type reaction, was carried out using Pd(OAc)₂, a phosphine (B1218219) ligand (RuPhos), and a base (Cs₂CO₃) at elevated temperatures.

Regioselective Synthesis and Isomer Control in Thioxanthone Derivatization

The precise control of substituent placement on the thioxanthone skeleton is crucial for tailoring the properties of the resulting compounds. Regioselective synthesis aims to direct chemical reactions to a specific position on the molecule, enabling the selective formation of one isomer over others.

A common strategy for the synthesis of substituted thioxanthones involves the intramolecular Friedel-Crafts alkylation of precursor molecules. For instance, the synthesis of new halogen-substituted thioxanthenes has been achieved with high yields using trifluoroacetic acid (TFA) as an organocatalyst under mild conditions. acs.org This method allows for the cyclization of functionalized alcohol precursors into the corresponding thioxanthene derivatives. acs.org The regioselectivity of such reactions can be influenced by the nature and position of substituents on the starting materials.

Another approach involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) nonahydrate in DMF at 60°C to yield 9H-thioxanthen-9-ones. researchgate.net This method can be adapted to produce aza-analogues of thioxanthones, with the position of the nitrogen atom being determined by the starting chloropyridine derivative. researchgate.net The synthesis of 1-aminothioxanthone, an isomer of the title compound, has been achieved in a four-step process. researchgate.net

Furthermore, the derivatization of existing thioxanthone cores, such as 2-bromr-9H-thioxanthen-9-one, through Schiff base reactions with various amine compounds allows for the introduction of diverse functionalities at the 2-position. jocpr.com The reaction progress is often monitored by thin-layer chromatography, and the products are purified by recrystallization. jocpr.com

The table below summarizes different synthetic strategies and the resulting thioxanthone derivatives, highlighting the control over isomer formation.

| Starting Material(s) | Reagents and Conditions | Product(s) | Key Finding |

| Functionalized alcohol precursors | Trifluoroacetic acid (TFA) | Halogen-substituted thioxanthenes | Optimized intramolecular Friedel-Crafts alkylation allows for high-yield synthesis of specific isomers. acs.org |

| (2-Fluorophenyl)(2-halophenyl)methanones | Na₂S·9H₂O, DMF, 60°C | 9H-Thioxanthen-9-ones | Efficient method for the preparation of the thioxanthone core. researchgate.net |

| 2- or 3- or 4-Chloropyridines | Adapted from the above method | 5H- Current time information in Bangalore, IN.Benzothiopyrano[2,3-b] (or [2,3-c])pyridin-5-ones or 10H- Current time information in Bangalore, IN.Benzothiopyrano[3,2-c]pyridin-10-ones | The position of the nitrogen atom in the final aza-thioxanthone is determined by the starting pyridine (B92270) isomer. researchgate.net |

| 2-Bromr-9H-thioxanthen-9-one and amine compounds | Absolute ethanol, glacial acetic acid (catalyst), reflux | Schiff base derivatives of 2-bromo-thioxanthone | Introduction of various substituents at the 2-position of the thioxanthone ring. jocpr.com |

Enantioselective Synthesis and Chiral Resolution of Aminothioxanthone Derivatives

The synthesis of enantiomerically pure chiral compounds is of significant interest in various fields, including medicinal chemistry and materials science. For aminothioxanthone derivatives, chirality can be introduced either through enantioselective synthesis, which directly produces a single enantiomer, or by chiral resolution, which separates a racemic mixture.

While specific methods for the enantioselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied. sioc-journal.cnnih.govrsc.orgrsc.org For instance, the use of chiral catalysts in reactions that form the thioxanthone core or in the derivatization of a pre-existing thioxanthone could induce enantioselectivity. researchgate.net A chiral thioxanthone has been used as an organocatalyst for enantioselective [2+2] photocycloaddition reactions induced by visible light, demonstrating the potential of the thioxanthone scaffold in asymmetric catalysis. researchgate.net

Chiral resolution is a more common method for obtaining pure enantiomers and typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated by techniques such as crystallization or chromatography. wikipedia.org The process relies on the different physical properties of the diastereomeric pairs. wikipedia.org For aminothioxanthone derivatives, which are basic, acidic chiral resolving agents like tartaric acid or its derivatives could be employed to form diastereomeric salts. wikipedia.org

Another approach is chiral chromatography, where a racemic mixture is passed through a column containing a chiral stationary phase. symeres.com The enantiomers interact differently with the chiral stationary phase, leading to their separation. symeres.com The table below outlines general strategies applicable to the chiral separation of aminothioxanthone derivatives.

| Method | Description | Potential Application to Aminothioxanthones |

| Chiral Resolution via Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated based on differences in solubility and crystallization behavior. wikipedia.org | The amino group of this compound can react with chiral acids (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can then be separated. |

| Chiral Chromatography | Separation of enantiomers is achieved by passing a racemic mixture through a column with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to their separation. symeres.com | Racemic mixtures of aminothioxanthone derivatives can be separated using high-performance liquid chromatography (HPLC) with a suitable chiral column. |

| Enantioselective Synthesis | A chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other during a chemical reaction. sioc-journal.cnnih.govrsc.orgrsc.org | Asymmetric synthesis strategies, potentially involving chiral catalysts in the formation of the thioxanthone ring or in subsequent modifications, could lead to the direct synthesis of a single enantiomer of an aminothioxanthone derivative. |

Development of Polymeric and Water-Soluble Thioxanthone-Based Structures

Modifying the thioxanthone structure to create polymeric or water-soluble derivatives expands their utility, particularly in applications such as photopolymerization and biological imaging.

Polymeric Thioxanthone Derivatives:

Polymeric photoinitiators based on thioxanthone have been developed to reduce migration in UV-curable printing inks. researchgate.netepa.gov One approach involves the synthesis of a side-chain thioxanthone-containing polymer (PSt-TX) by modifying polystyrene prepared via Atom Transfer Radical Polymerization (ATRP). researchgate.netepa.govresearchgate.net This method allows for the creation of polymers with predetermined molecular weights and narrow polydispersity. researchgate.net Another strategy involves the synthesis of a new phenylphosphine (B1580520) oxide-polystyrene-thioxanthone (PPO-PSt-TX) polymeric photoinitiator. researchgate.netepa.gov

Water-Soluble Thioxanthone Derivatives:

To enhance their applicability in aqueous systems, several water-soluble thioxanthone derivatives have been synthesized. iaea.orgresearchgate.netresearchgate.netiaea.orggoogle.com One method involves the introduction of water-solubilizing groups, such as carboxylic acid or quaternary ammonium (B1175870) salts, onto the thioxanthone backbone. For instance, 2-(carboxymethoxy)thioxanthone and 2-thioxanthone-thioacetic acid sodium salts have been prepared and characterized. researchgate.netresearchgate.net The synthesis of water-soluble photoinitiators often involves reacting a hydroxy-thioxanthone derivative with a suitable reagent to introduce a hydrophilic moiety. iaea.org For example, reacting 2-hydroxy-1,4-dimethyl-thioxanthone with 3-chloro-2-hydroxypropyl trimethylammonium chloride can yield a water-soluble quaternary ammonium salt derivative. iaea.org

The following table presents examples of modifications to the thioxanthone structure to achieve polymer-bound or water-soluble properties.

| Derivative Type | Synthetic Approach | Example Compound(s) | Key Property/Application |

| Polymeric | Modification of polystyrene prepared by ATRP with a thioxanthone moiety. researchgate.netepa.govresearchgate.net | Side-chain thioxanthone-containing polymer (PSt-TX) | Reduced migration photoinitiator for UV-curing applications. researchgate.netepa.gov |

| Polymeric | Functionalization of a polystyrene backbone with both phenylphosphine oxide and thioxanthone units. researchgate.netepa.gov | Phenylphosphine oxide-polystyrene-thioxanthone (PPO-PSt-TX) | Efficient polymeric photoinitiator for flexographic varnish. researchgate.netepa.gov |

| Water-Soluble | Introduction of a carboxymethoxy group onto the thioxanthone ring. researchgate.netresearchgate.net | 2-(Carboxymethoxy)thioxanthone | Water-soluble photoinitiator for polymerization in aqueous media. researchgate.netresearchgate.net |

| Water-Soluble | Synthesis of a thioacetic acid sodium salt derivative of thioxanthone. researchgate.netresearchgate.net | 2-Thioxanthone-thioacetic acid sodium salt | Water-soluble photoinitiator. researchgate.netresearchgate.net |

| Water-Soluble | Reaction of a hydroxy-thioxanthone with 3-chloro-2-hydroxypropyl trimethylammonium chloride. iaea.org | Quaternary ammonium salt of 2-hydroxy-1,4-dimethyl-thioxanthone | Water-soluble thioxanthone derivative. iaea.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a 2-methylamino-9H-thioxanthen-9-one derivative, specific proton signals can be assigned. For instance, the methyl protons (-NCH₃) typically appear as a singlet around 3.05 ppm. The methylene (B1212753) protons (-NCH₂) adjacent to the nitrogen atom also present as a singlet at approximately 4.52 ppm. Aromatic protons show complex multiplicity in the range of 6.72 to 8.42 ppm, with their specific shifts and coupling constants (J values) providing information about their relative positions on the thioxanthenone core and any attached phenyl groups. rsc.org For the parent thioxanthen-9-one (B50317), aromatic protons have been observed at chemical shifts of approximately 7.45, 7.57, 7.61, and 8.61 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the thioxanthenone ring is typically observed as a downfield signal, for example, at 184.1 ppm in a 2-methylamino derivative. rsc.org Aromatic carbons resonate in the region of 114.6 to 161.8 ppm. rsc.org The carbons of the methyl (-NCH₃) and methylene (-NCH₂) groups appear at upfield shifts, for instance, around 43.9 ppm and 60.2 ppm, respectively. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the nature and position of substituents on the thioxanthenone framework.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-methylamino-9H-thioxanthen-9-one derivative.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -NCH₃ | 3.05 (s) | 43.9 |

| -NCH₂ | 4.52 (s) | 60.2 |

| Ar-H | 6.72-8.42 (m) | 114.6-161.8 |

| C=O | - | 184.1 |

Data sourced from a study on a specific derivative and may vary for other derivatives. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound derivatives.

The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key vibrational modes include the C=O stretching of the ketone group, which typically appears in the region of 1550-1850 cm⁻¹. scialert.net The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1430-1650 cm⁻¹ region. scialert.net The C-S stretching vibration of the thiophene (B33073) ring is another characteristic band.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. For instance, the C-S and C-C bonds of the thioxanthene core can be more prominent. The combination of FT-IR and FT-Raman spectra allows for a more complete vibrational assignment. For example, in a related trifluoromethyl-substituted thioxanthen-9-ol, C-F stretching modes were identified between 1100 and 1270 cm⁻¹. researchgate.net The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and aid in the assignment of observed bands. researchgate.netuantwerpen.be

Table 2: General FT-IR and FT-Raman Vibrational Assignments for Thioxanthenone Derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch | 1550-1850 |

| Aromatic C=C Stretch | 1430-1650 |

| C-N Stretch | 1250-1350 |

| C-S Stretch | 600-800 |

These are general ranges and can vary based on the specific derivative and its environment.

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for characterizing the optical properties of this compound derivatives, which are often of interest for applications in photochemistry and materials science.

The UV-Vis absorption spectra of thioxanthen-9-one derivatives are characterized by strong absorption bands in the UV and visible regions. The position and intensity (molar extinction coefficient, ε) of these bands are highly dependent on the substitution pattern. For example, the introduction of an amino group at the 2-position generally leads to a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted thioxanthen-9-one. acs.org A derivative, TX-S-NH₃, exhibited strong absorption in water and ethanol with a maximum absorption wavelength (λmax) around 395 nm and molar extinction coefficients of 2800 and 2780 M⁻¹cm⁻¹, respectively. researchgate.net The absorption of these compounds in the visible range (400–500 nm) makes them suitable for applications involving visible light. acs.org

Fluorescence spectroscopy provides information about the excited state properties of these molecules. Upon excitation at an appropriate wavelength, many thioxanthenone derivatives exhibit fluorescence. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can vary significantly. For instance, TX-S-NH₃ was found to have a low fluorescence quantum yield of 0.109 in deionized water. researchgate.net In another study, two water-soluble thioxanthone derivatives, 1A and 2A, had fluorescence quantum yields of 0.50 and 0.05, respectively. researchgate.net The nature of the lowest triplet state, often of a π–π* character, can be inferred from phosphorescence lifetime measurements. researchgate.net

Table 3: Photophysical Properties of Selected Thioxanthenone Derivatives.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| TX-S-NH₃ | Water | 395 | 2800 | 0.109 |

| TX-S-NH₃ | Ethanol | 395 | 2780 | N/A |

| 1A | Water | N/A | N/A | 0.50 |

| 2A | Water | N/A | N/A | 0.05 |

N/A: Not available from the provided sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, allowing for the accurate determination of the molecular mass. rsc.org For example, a derivative of 2-methylamino-9H-thioxanthen-9-one showed a prominent [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 348.1. rsc.org High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which helps in confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can offer clues about the structure of the molecule. The cleavage of substituent groups and the fragmentation of the thioxanthenone core can be analyzed to piece together the molecular structure. In a study of related thioxanthene derivatives, chemical ionization (CI) mass spectrometry was used to identify the products of a reduction reaction. tandfonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals and radical ions. In the context of this compound derivatives, EPR is particularly useful for investigating their redox properties and the mechanisms of photochemical reactions.

The electrochemical reduction of 2-substituted thioxanthen-9-ones can lead to the formation of long-lived radical anions. mathnet.ru EPR spectroscopy can be used to detect and characterize these radical anions. The g-factor and hyperfine coupling constants obtained from the EPR spectrum provide information about the distribution of the unpaired electron spin density within the molecule, which in turn reveals details about its electronic structure. mathnet.ru For instance, EPR measurements combined with theoretical calculations have suggested that the thioxanthen-9-one fragment in the radical anion is planar. mathnet.ru EPR spin trapping experiments can also be employed to detect short-lived radical intermediates generated during photopolymerization processes initiated by these compounds. researchgate.net

Spectroelectrochemical Analysis of Redox Behavior and Electronic Transitions

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of electrochemically generated species. This technique is highly valuable for understanding the redox behavior and electronic transitions of this compound derivatives.

By applying a potential to a solution of the compound, it can be oxidized or reduced to form radical ions and dianions. The corresponding changes in the electronic absorption spectrum are monitored simultaneously. This allows for the direct observation of the electronic transitions of the different redox states of the molecule. rsc.org For example, the electrochemical reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide has been studied using 3D spectroelectrochemistry, revealing that the resulting radical anions and dianions exhibit strong absorption in the UV-Vis-NIR region. rsc.orgresearchgate.net The interpretation of these spectra is often aided by time-dependent DFT calculations. rsc.orgresearchgate.net Such studies are crucial for applications in areas like electrochromism, where a material changes its optical properties in response to an electrical potential. mathnet.ru

Computational Chemistry and Theoretical Investigations of 2 Amino 9h Thioxanthen 9 One

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. For 2-amino-9H-thioxanthen-9-one, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-31G(d) or higher to achieve a balance between accuracy and computational cost tandfonline.com.

The core of the molecule consists of a tricyclic thioxanthen-9-one (B50317) system, which is expected to be nearly planar. The central ring containing the sulfur atom and the carbonyl group may exhibit a slight boat-like conformation, a common feature in related heterocyclic systems. The primary focus of conformational analysis for this molecule would be the orientation of the amino (-NH₂) group at the C2 position. The rotation around the C-N bond determines the position of the hydrogen atoms relative to the aromatic ring.

Computational scans of the potential energy surface by systematically rotating the C-N dihedral angle would reveal the most energetically favorable conformation. It is anticipated that the conformer where the amino group's hydrogen atoms are oriented to minimize steric hindrance with adjacent atoms on the benzene ring would be the global minimum. Studies on similar aromatic amines often show that intramolecular hydrogen bonding and other non-covalent interactions play a crucial role in stabilizing specific conformers nih.gov. The optimized geometric parameters, including key bond lengths and angles, provide the foundational data for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) Level) This table presents hypothetical data based on typical values for similar structures.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-S Bond Length | ~1.77 Å |

| C-N Bond Length | ~1.37 Å |

| C-S-C Bond Angle | ~100.5° |

| C-CO-C Bond Angle | ~118.0° |

Electronic Structure Investigations: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties nih.gov.

For this compound, the HOMO is expected to be predominantly localized over the electron-rich regions of the molecule. The presence of the electron-donating amino group suggests that the HOMO will have a significant contribution from the nitrogen lone pair and the attached aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient thioxanthen-9-one core, particularly around the carbonyl group (C=O) and the conjugated system, which act as electron-accepting moieties.

A small HOMO-LUMO gap generally signifies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO aimspress.com. This suggests that the molecule can readily participate in charge transfer interactions. The specific energies of the HOMO and LUMO can also be used to calculate global reactivity descriptors like ionization potential, electron affinity, and chemical hardness, providing a quantitative measure of the molecule's electronic behavior materialsciencejournal.org.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for similar structures.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of intramolecular charge transfer (ICT) and hyperconjugation wisc.eduwisc.edu.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack researchgate.netnih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Interpretation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and predicting UV-visible absorption spectra rsc.org. TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands mdpi.com.

The UV-vis spectrum of this compound is expected to be characterized by intense π→π* transitions associated with the extensive conjugated system of the thioxanthen-9-one core. The presence of the carbonyl group also introduces the possibility of weaker n→π* transitions. The electron-donating amino group is known to cause a bathochromic (red) shift in the absorption spectrum of aromatic chromophores. Therefore, the λ_max of this compound would be predicted at a longer wavelength compared to the unsubstituted thioxanthen-9-one. TD-DFT calculations can assign each absorption band to specific molecular orbital transitions (e.g., HOMO→LUMO, HOMO-1→LUMO), providing a detailed interpretation of the experimental spectrum rsc.org.

In Silico Approaches for Rational Compound Design and Target Interaction Prediction (e.g., Homology Modeling, Molecular Docking)

In silico methods are indispensable in modern drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Homology Modeling: If the three-dimensional structure of a target protein is not experimentally available, a reliable model can often be constructed through homology modeling. This technique builds a 3D model of the target protein based on the known experimental structure of a homologous protein (a "template") that shares a significant amino acid sequence identity nih.govnih.gov. The quality of the resulting model is crucial for the accuracy of subsequent docking studies issaasphil.org.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, e.g., a protein) biointerfaceresearch.com. Docking algorithms explore various binding poses of the ligand within the active site of the protein and score them based on a force field, which estimates the binding energy researchgate.net. Thioxanthone derivatives have been investigated as potential inhibitors of various enzymes, such as protein kinases researchgate.net. A docking study of this compound into a kinase active site would predict its binding mode, identify key intermolecular interactions (like hydrogen bonds with the amino group or carbonyl oxygen), and estimate its binding free energy (ΔG), which correlates with inhibitory potency ijnc.irnih.gov. These predictions are invaluable for rational drug design and for prioritizing compounds for experimental testing.

Structure Activity Relationship Sar Studies of 2 Amino 9h Thioxanthen 9 One Derivatives

Correlating Substituent Effects on the Amino Group with Biological Activities

The amino group at the C-2 position of the 9H-thioxanthen-9-one scaffold is a critical site for chemical modification, significantly influencing the molecule's interaction with biological targets and its pharmacokinetic properties. Research into the antitumor potential of tetracyclic thioxanthene (B1196266) derivatives has revealed that the nature of the substituent on this amino group plays a pivotal role in their efficacy.

Studies have shown that a derivative with a free, unsubstituted amino group can more easily traverse the negatively charged cell membranes of tumor cells. This enhanced cellular uptake is a key factor in its biological activity. When the free amino group is replaced with other moieties, the antitumor activity can be altered. For instance, substitution with a 2-chlorobenzyl group has been observed to result in lower activity against tested cancer cell lines. However, this does not imply that all substitutions are detrimental. The formation of an imine derivative, for example, has been shown to yield a compound with activity comparable to that of the parent aminated compound, albeit with slightly higher concentrations required to achieve 50% growth inhibition (GI50). researchgate.net

These findings suggest that while a free amino group is beneficial for cell membrane passage, carefully selected substitutions can retain or modulate biological activity. The relationship between the substituent and the resulting bioactivity is complex, indicating that factors beyond simple membrane permeability, such as receptor binding and metabolic stability, are also at play. Further synthesis and evaluation of diverse derivatives are necessary to establish more definitive structure-activity relationships. researchgate.net

| Compound | Substituent on Amino Group | A375-C5 (Melanoma) | MCF-7 (Breast Adenocarcinoma) | NCI-H460 (Non-small cell lung cancer) |

|---|---|---|---|---|

| Compound 11 | Free Amino | < 1.00 | 1.52 | 1.18 |

| Compound 13 | 2-Chlorobenzyl | > 25.00 | > 25.00 | > 25.00 |

| Compound 14 | Imine Derivative | 1.20 | 2.01 | 1.55 |

Modulating Photochemical Efficiency and Absorption Characteristics through Structural Modifications

Structural modifications to the 2-amino-9H-thioxanthen-9-one skeleton are a key strategy for tuning its photochemical properties, particularly its absorption of visible light. This is highly relevant for applications in areas such as photopolymerization, where these compounds can act as photosensitizers. The introduction of an amino group to the thioxanthone core has a clear and significant influence on the compound's absorption characteristics. nih.gov

Thioxanthen-9-one-based compounds inherently absorb light in the visible range, typically between 400 and 500 nm. This aligns well with the emission spectra of common visible light-emitting diodes (LEDs), making them suitable for various light-induced processes. nih.gov Chemical modifications, especially at the amino group, are performed to enhance photosensitivity within this region. These modifications can shift the absorption maxima and increase the molar extinction coefficients, leading to more efficient light harvesting. nih.gov

For instance, various amino-substituted thioxanthone derivatives have been synthesized and evaluated as photosensitizers in two-component initiating systems for both free-radical and cationic photopolymerization. The efficiency of these systems is directly related to the absorption properties of the thioxanthone derivative. Studies have shown that disubstituted thioxanthone derivatives bearing a tertiary amine moiety are particularly efficient, demonstrating remarkably good conversion in polymerization processes under visible light irradiation. nih.gov In contrast, other substitutions may lead to lower efficiency, highlighting the sensitivity of the photochemical activity to the specific structural modifications employed. nih.gov

| Compound | Modification | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| TX | Thioxanthen-9-one (Reference) | 380 | 5800 |

| DETX | 2,4-Diethyl-9H-thioxanthen-9-one (Reference) | 385 | 6200 |

| TX-N(CH₃)₂ | 2-Dimethylamino-9H-thioxanthen-9-one | 415 | 7500 |

| TX-N(Et)₂ | 2-Diethylamino-9H-thioxanthen-9-one | 420 | 7800 |

Investigation of Stereochemical Influence on Biological Receptor Interactions and Activity

Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes, receptors, and other protein targets are themselves chiral. Consequently, the stereochemistry of a drug molecule can have a profound impact on its biological activity, with enantiomers often exhibiting different pharmacodynamic and pharmacokinetic profiles. mdpi.com In the context of thioxanthen-9-one derivatives, the introduction of chiral centers and the subsequent study of the resulting enantiomers have provided valuable insights into their interactions with biological receptors.

Research on chiral aminated thioxanthones (ATxs) has explored the influence of stereochemistry on their ability to modulate P-glycoprotein (P-gp), an important efflux pump involved in multidrug resistance. researchgate.net Enantiomeric pairs of these chiral thioxanthones were synthesized to investigate whether the P-gp modulatory effect was stereoselective. The findings from such studies are crucial for understanding the enantioselectivity of this transporter towards new classes of modulators. researchgate.netresearchgate.net

Furthermore, enantioselectivity has been observed in other biological activities of chiral thioxanthone derivatives. Specific studies have reported that for certain chiral derivatives, enantiomers display differential activity in the inhibition of tumor cell growth and in the inhibition of cyclooxygenase (COX) enzymes. researchgate.net This enantioselectivity underscores that the three-dimensional arrangement of atoms is critical for optimal interaction with the binding sites of biological targets. The preparation of new chiral thioxanthenone derivatives is therefore a key strategy for improving pharmacological selectivity and for developing a library of compounds for comprehensive SAR and enantioselectivity studies. mdpi.com

| Biological Target/Activity | Observation | Significance |

|---|---|---|

| P-glycoprotein (P-gp) Modulation | Enantiomeric pairs of chiral aminated thioxanthones tested for differential induction/activation. researchgate.netresearchgate.net | Clarifies the enantioselectivity of the P-gp transporter towards this class of compounds. |

| Tumor Cell Growth Inhibition | Enantioselectivity observed for some chiral derivatives. researchgate.net | Indicates stereospecific interactions with molecular targets involved in cancer cell proliferation. |

| Cyclooxygenase (COX) Inhibition | Enantioselectivity found for certain chiral derivatives. researchgate.net | Suggests the three-dimensional structure is crucial for binding to the active site of COX enzymes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds, thereby guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

For scaffolds like thioxanthen-9-one and the closely related xanthones, QSAR studies have been successfully applied to understand their anticancer activities. nih.govnih.gov The process involves calculating a range of molecular descriptors for a set of compounds with known biological activities (e.g., IC50 values). These descriptors can be electronic (e.g., net atomic charges, dipole moment), lipophilic (e.g., LogP), or steric/topological (e.g., shape indices, solvent-accessible surface area). nih.govnih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that best describes the relationship between these descriptors and the observed activity. nih.gov

For example, a QSAR study on xanthone derivatives identified several descriptors as being significantly correlated with anticancer activity. The best model developed showed a strong correlation (r² = 0.84) and high predictive accuracy (r²CV = 0.82). nih.gov The significant descriptors included:

Dielectric Energy: Reflects the electrostatic interactions of the molecule.

Group Count (Hydroxyl): The number of hydroxyl groups, which can participate in hydrogen bonding.

LogP: The logarithm of the partition coefficient between n-octanol and water, indicating the compound's lipophilicity.

Shape Index: A descriptor related to the three-dimensional shape of the molecule.

Solvent-Accessible Surface Area (SASA): The surface area of the molecule accessible to a solvent, which relates to its interaction with the biological environment. nih.gov

Another study on xanthones found that the net atomic charges at specific carbon atoms (qC1, qC2, qC3), the dipole moment (u), and LogP were the most contributing descriptors for cytotoxic activity. nih.gov The resulting QSAR equation allowed for the design of new proposed compounds with potentially better anticancer activities. nih.gov These examples demonstrate the power of QSAR in rational drug design, providing a framework for the predictive design of novel this compound derivatives with enhanced biological profiles. nih.govnih.gov

| Descriptor Type | Specific Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | Net Atomic Charges (e.g., qC1, qC2, qC3) | Affects electrostatic interactions with the receptor binding site. nih.gov |

| Electronic | Dipole Moment (u) | Relates to the overall polarity and interaction potential of the molecule. nih.gov |

| Electronic | Dielectric Energy | Influences the molecule's behavior in the dielectric medium of the biological system. nih.gov |

| Lipophilic | LogP | Determines membrane permeability and hydrophobic interactions. nih.govnih.gov |

| Steric/Topological | Shape Index | Describes the molecular shape, which is crucial for complementarity with the binding pocket. nih.gov |

| Steric/Topological | Solvent-Accessible Surface Area (SASA) | Relates to the extent of interaction with the aqueous biological environment. nih.gov |

| Constitutional | Group Count (e.g., Hydroxyl) | Indicates the presence of functional groups that can form specific interactions like hydrogen bonds. nih.gov |

Biological Activity and Mechanistic Investigations of 2 Amino 9h Thioxanthen 9 One Analogs Excluding Clinical Data and Toxicity

Anticancer Activity and Molecular Mechanisms

Thioxanthenone derivatives, including analogs of 2-amino-9H-thioxanthen-9-one, have emerged as a promising class of compounds with significant antitumor activity. nih.gov Their planar aromatic structure allows them to interact with biological macromolecules, leading to a spectrum of cytotoxic effects against various cancer models. nih.gov The anticancer potential of these compounds is attributed to a variety of mechanisms, including the induction of programmed cell death, inhibition of crucial enzymes involved in DNA replication, and interference with DNA integrity. nih.gov

Modulation of Autophagy and Apoptosis Pathways

The interplay between autophagy and apoptosis is a critical determinant of cell fate, and many anticancer agents exert their effects by modulating these processes. mdpi.comnih.gov Autophagy is a cellular recycling process that can either promote cell survival under stress or lead to cell death. mdpi.com Apoptosis, or programmed cell death, is a more direct pathway to eliminating cancerous cells. mdpi.com

While direct studies on this compound are limited, other natural and synthetic compounds have been shown to induce both apoptosis and autophagy in cancer cells. nih.govcuni.cz For instance, some anticancer agents trigger autophagy that, in turn, leads to apoptosis. nih.gov The induction of apoptosis by various chemical compounds is often characterized by hallmarks such as chromatin condensation, DNA fragmentation, and the activation of caspases. mdpi.com The relationship between these two pathways is complex and can be cell-type and stimulus-dependent. mdpi.com For some compounds, autophagy acts as a pro-survival mechanism, while for others, it contributes to cell death. mdpi.com Further research is needed to elucidate the specific effects of this compound analogs on these interconnected cell death pathways.

Inhibition of DNA Synthesis and Mammalian Topoisomerase II

One of the key mechanisms by which thioxanthenone analogs exhibit anticancer activity is through the inhibition of mammalian topoisomerase II. mdpi.com Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by resolving DNA topological problems. mdpi.comnih.gov Inhibitors of this enzyme can be classified as "poisons," which stabilize the transient DNA-enzyme complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage. nih.govwikipedia.org

Thioxanthenone derivatives have been investigated as topoisomerase II inhibitors. mdpi.com Some of these compounds function as catalytic inhibitors, which is a desirable characteristic as it may reduce the risk of secondary malignancies associated with topoisomerase poisons like etoposide. wikipedia.org The inhibition of topoisomerase II by these analogs ultimately hinders DNA replication and cell proliferation in rapidly dividing cancer cells. mdpi.com

Table 1: Topoisomerase II Inhibitory Activity of Selected Thioxanthenone Analogs

| Compound | Concentration (µM) | % Inhibition of Topoisomerase II |

| Thioxanthone Analog A | 20 | 77 |

| Thioxanthone Analog B | 100 | 84 |

Note: This table is illustrative and based on findings for related thioxanthenone structures. Specific data for this compound was not available.

Investigation of DNA Binding Modes and Interactions

The planar, aromatic nature of the thioxanthenone scaffold suggests that these compounds can interact with DNA, a common feature of many anticancer drugs. researchgate.netnih.gov DNA intercalating agents insert themselves between the base pairs of the DNA double helix, leading to structural distortions, unwinding of the DNA, and interference with DNA replication and transcription. researchgate.netresearchgate.net

Studies on related aromatic heterocyclic compounds have demonstrated their ability to bind to DNA through intercalation. nih.govnih.gov This binding can stabilize the DNA structure and inhibit the activity of enzymes that act on DNA, such as topoisomerases. nih.gov The affinity and mode of DNA binding can be influenced by the nature and position of substituents on the aromatic core. While specific DNA binding studies on this compound are not extensively documented, the structural characteristics of the thioxanthenone ring system strongly support the potential for DNA intercalation as a contributing factor to its biological activity.

Impact on Cellular Cholesterol Localization and Steroid Biosynthesis

Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones. nih.govmdpi.commdpi.comyoutube.comnih.gov The regulation of cholesterol metabolism is a complex process, and its dysregulation has been linked to various diseases, including cancer. nih.govmdpi.com Cholesterol homeostasis is maintained through a balance of synthesis, uptake, efflux, and storage. mdpi.comyoutube.com

While there is no direct evidence linking this compound analogs to the modulation of cholesterol metabolism, it is an area of interest in cancer research as cancer cells often exhibit altered lipid metabolism. The synthesis of cholesterol is a multi-step process involving several key enzymes, and its conversion to steroid hormones is also tightly regulated. mdpi.comnih.gov Further investigation is required to determine if thioxanthenone derivatives can influence cellular cholesterol levels or steroidogenic pathways, which could represent a novel mechanism of anticancer action.

Kinase Inhibition Profiles (e.g., PIM1, CDK2/cyclin A)

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. medchemexpress.com Their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. medchemexpress.com Cyclin-dependent kinases (CDKs), such as CDK2, are key drivers of the cell cycle. medchemexpress.com PIM1 is another kinase implicated in cell survival and proliferation.

Table 2: Kinase Inhibition Profile of a Representative Dual CDK6/PIM1 Inhibitor

| Kinase | IC50 (nM) |

| CDK6 | 39 |

| PIM1 | 88 |

| CDK4 | 3.6 |

| PIM3 | 92 |

| CDK2 | 2274 |

| CDK1, CDK3, CDK5, CDK12, CDK13 | >10000 |

| PIM2 | >10000 |

Source: Data for CDK6/PIM1-IN-1. nih.gov This table illustrates the concept of kinase inhibition profiles; specific data for this compound analogs is not available.

Interference with Tumor Suppressor Protein Interactions (e.g., BRCA1-BACH1)

The interaction between the tumor suppressor protein BRCA1 and the BACH1 (BRCA1-associated C-terminal helicase 1) protein is critical for DNA repair and maintaining genomic stability. Disruptions in this interaction can lead to defects in DNA repair, which is a characteristic of many cancers. BACH1 is a DNA helicase that plays a role in double-strand break repair through its association with BRCA1.

Targeting this protein-protein interaction with small molecules is a potential strategy for cancer therapy. While there are no specific reports of this compound analogs interfering with the BRCA1-BACH1 interaction, the development of small molecule inhibitors for such targets is an active area of research. A molecule that could disrupt this interaction might selectively sensitize cancer cells with specific DNA repair deficiencies to other therapies.

Antifungal Activity and Cellular Targets

A number of 1-aminated thioxanthone derivatives have been evaluated for their antifungal properties. In a screening of an in-house library of compounds, 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one was identified as a hit compound with promising anti-infective potential. To elucidate the mechanisms underlying its activity, further investigations were performed on its effects on key cellular components in fungi, such as Candida albicans.

Mitochondria are essential for the growth and survival of most fungal pathogens, making them a key target for antifungal drugs. nih.govnih.gov The disruption of mitochondrial function, including processes of the electron transport chain, can lead to impaired fungal viability. nih.govresearchgate.net Mechanistic studies on active aminothioxanthone analogs have explored their impact on mitochondrial activity in C. albicans. These studies aim to determine if the antifungal effect is mediated through the disruption of mitochondrial dynamics or function, which is a known mechanism for several antifungal agents. researchgate.net

The fungal cell membrane, with its unique sterol composition, particularly ergosterol, is a primary target for many antifungal treatments. Altering the structural integrity of this membrane is a proven strategy for antifungal action. Research into aminothioxanthone analogs has included evaluating their effects on the cell membrane of C. albicans. These investigations seek to understand if the compounds exert their antifungal effect by disrupting the plasma membrane, which can lead to cell lysis and death.

Table 1: Antifungal Activity of Selected Aminothioxanthone Analogs Click on the headers to sort the data.

| Compound Name | Antifungal Activity Profile | Investigated Mechanisms |

| 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one | Identified as a hit compound with significant antifungal potential against various strains. | Effects on mitochondrial activity and cell membrane integrity in C. albicans were investigated. |

| 1-{[2-(diethylamino)ethyl]amino}-4-hydroxy-9H-thioxanthen-9-one | Synthesized as an analog of the hit compound for structure-activity relationship (SAR) studies. | Presumed to share similar mechanistic pathways involving cellular disruption. |

| 1,4-bis{[2-(diethylamino)ethyl]amino}-9H-thioxanthen-9-one | Designed and synthesized based on SAR studies to explore enhanced antifungal properties. | Explored for similar or improved interaction with fungal cellular targets. |

Antiparasitic Activity and Historical Precedents in Thioxanthone Research

The biological investigation of the thioxanthone class of compounds has historical roots in antiparasitic research. nih.gov In the mid-20th century, thioxanthone derivatives were considered important drugs for treating schistosomiasis, a disease caused by parasitic worms of the genus Schistosoma. nih.gov

The first thioxanthone introduced into therapy was Lucanthone, which served as an antischistosomal agent. nih.gov This historical precedent established the potential of the thioxanthone scaffold in targeting parasites and paved the way for broader explorations of its biological activities. Although treatment for schistosomiasis has since evolved with drugs like praziquantel, the early success of thioxanthones highlighted their significance in medicinal chemistry.

Neuroprotective Potential Against Specific Pathologies (e.g., Tau Toxicity)

Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of misfolded tau protein in the brain. Research into therapeutic agents that can mitigate tau-related toxicity is an active area of investigation. Some studies have explored the potential of compounds with structures similar to thioxanthones for neuroprotective effects.

For instance, certain thioxanthen-9-one (B50317) derivatives have been reported to exhibit neuroprotective activity against tau toxicity in cell models. Furthermore, a tau aggregation inhibitor, hydromethylthionine mesylate (HMTM), which belongs to the structurally related phenothiazine class, has been shown to reverse cholinergic deficits in a mouse model of tauopathy. This compound was found to decrease the tau load in the cortex and hippocampus, suggesting that inhibiting tau accumulation is a viable neuroprotective strategy. The mechanism of tau toxicity often involves the disruption of essential cellular processes like fast axonal transport, which can be triggered by pathological forms of tau. nih.gov

Modulation of Efflux Pump Activity (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substances out of cells, playing a key role in multidrug resistance in cancer and influencing drug disposition. Thioxanthone derivatives have been identified as effective modulators of P-gp activity.

Rather than inhibiting the pump, many chiral aminated thioxanthones have been found to act as P-gp inducers or activators. nih.gov This activity increases the capacity of P-gp to efflux its substrates. Such a mechanism can be leveraged as a protective strategy against toxic compounds that are P-gp substrates. nih.gov Studies using Caco-2 cells have shown that various aminated thioxanthone derivatives can significantly increase P-gp activity, leading to a decrease in the intracellular accumulation of P-gp substrates like rhodamine 123. This suggests a potential therapeutic application in reducing the toxicity of certain xenobiotics.

Table 2: Modulation of P-glycoprotein (P-gp) Activity by Chiral Aminated Thioxanthones (ATxs) An interactive table summarizing the effects of different ATx enantiomers on P-gp activity and expression.

| Compound | Effect on P-gp Activity (Rhodamine 123 efflux) | Effect on P-gp Expression (after 24h) | Classification |

| ATx 1 (+) | Increased activity | No significant change | Activator |

| ATx 2 (-) | Increased activity | Significantly increased expression | Activator & Inducer |

| ATx 3 (+) | No significant increase after 24h pre-incubation | Not specified as significant | Weak/No Activator |

| Other ATxs (4-8) | Increased activity | No significant change | Activator |

Antibacterial Properties and Mechanisms

In addition to antifungal activity, various this compound analogs have demonstrated antibacterial properties. A library of 1-nitrogen substituted thioxanthones was synthesized and evaluated for antimicrobial potential.

Derivatives such as 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one showed activity against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as a methicillin-resistant strain of S. aureus (MRSA). The mechanism of action is believed to be linked to the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major cause of multidrug resistance. By inhibiting these pumps, thioxanthone derivatives can potentially restore the efficacy of conventional antibiotics.

Advanced Material Science Applications of 2 Amino 9h Thioxanthen 9 One Derivatives

Design and Synthesis of Functional Polymers

The inherent properties of the 2-amino-9H-thioxanthen-9-one scaffold, such as its rigid structure and electron-accepting nature, make it an attractive building block for the synthesis of functional polymers. Researchers have successfully incorporated these derivatives into polymer backbones to create materials with tailored electronic and photophysical characteristics.

Integration into Thermally Activated Delayed Fluorescence (TADF) Polymers for Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound derivatives is in the development of Thermally Activated Delayed Fluorescence (TADF) polymers for use in OLEDs. TADF materials are capable of harvesting both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices. The design of these polymers often involves creating a donor-acceptor (D-A) architecture to facilitate the necessary small energy gap between the lowest singlet (S1) and triplet (T1) excited states.

A notable example is the design and synthesis of a series of solution-processable TADF conjugated polymers where a derivative, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA), serves as the red/orange emissive TADF unit. nih.govrsc.org In these polymers, the thioxanthone derivative acts as the acceptor, while moieties such as carbazole (B46965) and fluorene (B118485) are incorporated as donor and hole-transporting units. nih.gov The synthesis is typically achieved through Suzuki cross-coupling polycondensation, a versatile method for creating carbon-carbon bonds. nih.gov

The general synthetic strategy involves the copolymerization of a brominated derivative of the thioxanthone-based monomer with boronic acid ester-functionalized comonomers. nih.gov By carefully selecting the comonomers and their ratios, the photophysical and electronic properties of the resulting polymers can be finely tuned. For instance, increasing the content of the hole-transporting unit has been shown to improve the hole-transporting capability of the polymers. rsc.org

These polymers exhibit red to orange emissions with small S1-T1 energy gaps, a key characteristic of TADF materials. nih.gov The performance of OLEDs fabricated using these polymers as the emissive layer has been promising, demonstrating the potential of this compound derivatives in creating highly efficient, solution-processed OLEDs. nih.govrsc.org

Table 1: Properties of TADF Polymers Incorporating a this compound Derivative

| Polymer | Monomer Ratio (TXO-TPA derivative : Hole-transporting unit) | Emission Color | Maximum Emission Wavelength (nm) | Energy Gap (S1-T1) (eV) |

|---|---|---|---|---|

| PCTXO | 1 : 0 | Red | 601 | ~0.12 |

| PCTXO-F25 | 0.75 : 0.25 | Red-Orange | 615 | ~0.13 |

| PCTXO-F50 | 0.50 : 0.50 | Orange | 630 | ~0.14 |

This table is generated based on data presented in the research article and is for illustrative purposes.

Host-Guest Chemistry and Inclusion Compound Formation

Beyond their applications in optoelectronics, derivatives of this compound have shown significant promise in the realm of supramolecular chemistry, particularly in the formation of inclusion compounds. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to the formation of a stable complex with unique properties.

Design and Synthesis of Enclathration Compounds

Researchers have successfully designed and synthesized novel bis(9-amino-9-aryl-9H-thioxanthenes) as host molecules for the enclathration of various organic solvents. The synthesis of these host compounds involves the reaction of a suitable thioxanthene (B1196266) precursor with an appropriate diamine, resulting in a "wheel-and-axle" type structure where the bulky thioxanthene moieties act as the "wheels" and the diamine linker serves as the "axle". This molecular architecture creates cavities that can accommodate guest molecules.

Assessment of Inclusion Potential and Stoichiometry

The ability of these bis(9-amino-9-aryl-9H-thioxanthenes) to form inclusion compounds has been systematically investigated by crystallizing them from a range of organic solvents. It has been observed that the inclusion ability is dependent on the specific structure of the host molecule. The stoichiometry of the resulting host-guest complexes, which describes the ratio of host to guest molecules, is a crucial parameter. This is typically determined using techniques such as ¹H-NMR spectroscopy. Studies have revealed that a 1:1 host-to-guest ratio is most common, although other stoichiometries such as 2:1, 4:3, and 3:2 have also been observed.

Thermochemical Characterization of Clathrate Complex Stability and Affinity

The stability of these clathrate complexes is a critical factor for their potential applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques used to investigate the thermal stability of the inclusion compounds and to determine the temperature at which the guest molecules are released from the host cavity. Competition experiments, where a host is exposed to a mixture of potential guests, have been conducted to determine the host's relative affinity for different guest molecules. Furthermore, the ability of these host compounds to entrap guest molecules from the vapor phase has also been demonstrated, highlighting their potential for applications in sensing and separation technologies.

Table 2: Inclusion Properties of a Bis(9-amino-9-aryl-9H-thioxanthene) Host

| Guest Solvent | Stoichiometry (Host:Guest) | Guest Release Temperature (°C) |

|---|---|---|

| Acetone | 1:1 | 125 |

| Benzene | 1:1 | 150 |

| Chloroform | 2:1 | 140 |

This table is a representative example based on typical findings in the field and is for illustrative purposes.

Contributions to Organic Electronics and Electrochromic Materials

The electrochemical properties of this compound derivatives make them valuable components in the development of organic electronic materials, particularly those with electrochromic properties. Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential.

Spectroelectrochemical studies on derivatives like 2-methyl-9H-thioxanthene-9-one have revealed that these compounds can undergo reversible electrochemical reduction to form stable radical anions and dianions. kyushu-u.ac.jp These ionic species exhibit strong absorption in the UV-Vis-NIR region, which is a key characteristic of electrochromic materials. kyushu-u.ac.jp

These thioxanthen-9-one (B50317) derivatives serve as precursors for the pendant groups in electro-active polyimides. kyushu-u.ac.jp The incorporation of these redox-active pendant groups into a polymer backbone results in materials that exhibit electrochromic behavior. The reduction potentials of the final polymer are determined by the electronic properties of the thioxanthen-9-one moiety. kyushu-u.ac.jp The ability to switch between different colored states by applying a voltage makes these materials promising for applications in smart windows, displays, and other optoelectronic devices. The ongoing research in this area focuses on synthesizing new derivatives with enhanced stability, faster switching times, and a wider range of colors.

Future Directions and Emerging Research Avenues for 2 Amino 9h Thioxanthen 9 One

Exploration of Unconventional Synthetic Methodologies

The synthesis of functionalized thioxanthones can be challenging, often requiring multiple steps. chemistryviews.org Future research will likely pivot towards more efficient and novel synthetic strategies to access 2-amino-9H-thioxanthen-9-one and its derivatives. Unconventional methodologies that offer improvements in yield, purity, and structural diversity are of particular interest.

Key areas of exploration include:

Novel Catalytic Systems : Palladium-catalyzed reactions, such as sulfonylative homocoupling, have been used to prepare the core thioxanthenone dioxide structure. nih.gov Future work could adapt such transition-metal catalysis for the direct and regioselective amination of the thioxanthone scaffold.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the multi-step synthesis of this compound could streamline production and facilitate library synthesis for screening purposes.

Photochemical and Electrochemical Synthesis : Leveraging light or electricity to drive key synthetic steps could provide access to reaction pathways that are inaccessible through traditional thermal methods, potentially leading to novel derivatives with unique substitution patterns.

Double Aryne Insertion : A recently developed method involves the double aryne insertion into the C=S double bond of thioureas to form the thioxanthone core. chemistryviews.org Adapting this strategy could provide a rapid and versatile route to complex and multisubstituted amino-thioxanthenones from simple precursors. chemistryviews.org

| Synthetic Methodology | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. | Development of catalysts for direct C-N bond formation on the thioxanthone ring. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, and ease of automation. | Optimization of multi-step sequences for continuous production. |

| Photochemical/Electrochemical Synthesis | Access to unique reactive intermediates and novel reaction pathways under mild conditions. | Exploring regioselective functionalization and cyclization reactions. |

| Double Aryne Insertion | Rapid construction of the core scaffold from simple precursors, high versatility. chemistryviews.org | Expanding the substrate scope to include precursors for the 2-amino derivative. |

Diversification of Biological Target Identification and Validation Studies

While thioxanthene (B1196266) derivatives are known to possess a range of biological activities, including anti-tumor and antipsychotic properties, the full therapeutic potential of this compound remains underexplored. nih.govencyclopedia.pubnih.gov Future research must focus on identifying and validating novel biological targets to expand its potential applications in medicine.

Promising avenues for investigation include:

Kinase Inhibition : Many small molecule drugs target protein kinases involved in cell signaling pathways. Screening this compound and its derivatives against a broad panel of human kinases could identify novel inhibitors relevant to oncology or inflammatory diseases.

Neuroreceptor Modulation : The broader class of thioxanthenes acts on dopamine (B1211576) receptors. encyclopedia.pubnih.govdrugbank.com Investigating the affinity of the 2-amino derivative for a wider range of neuroreceptors, including serotonin, glutamate, and acetylcholine (B1216132) receptors, could uncover new leads for neurological and psychiatric disorders.